2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Pharmacophoric Utility
2-Acetyl-1-methyl-1H-imidazole-4-carboxylic Acid: Structural Profiling, Synthetic Methodologies, and Pharmacophoric Utility
Executive Summary
In modern medicinal chemistry, the imidazole ring serves as a privileged scaffold due to its unique electronic properties and capacity for diverse biological interactions. Among its highly functionalized derivatives, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (CAS: 1935214-90-6)[1] has emerged as a critical building block for drug discovery. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, its role in metalloenzyme inhibition, and a self-validating synthetic methodology designed for high-yield isolation.
Structural and Physicochemical Profiling
The structural architecture of 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid (Molecular Formula: C₇H₈N₂O₃)[2] is defined by a tri-functionalized core. Each substitution plays a distinct, causal role in the molecule's overall reactivity and biological utility:
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N1-Methylation: Unsubstituted imidazoles are notorious for annular tautomerism, which complicates Structure-Activity Relationship (SAR) models by presenting multiple binding conformations. Methylation at the N1 position locks the tautomeric state, ensuring that the N3 lone pair is consistently available as a Lewis base. Furthermore, it increases the lipophilicity of the scaffold, enhancing membrane permeability.
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C2-Acetyl Group: The introduction of an acetyl moiety at the C2 position provides an electron-withdrawing effect that lowers the pKa of the imidazole ring. More importantly, the carbonyl oxygen acts in tandem with the N3 nitrogen to form a potent bidentate chelation motif[3].
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C4-Carboxylic Acid: This moiety serves as a strong hydrogen-bond donor and acceptor, capable of forming robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within target protein pockets.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1935214-90-6 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [4] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 405.4 ± 37.0 °C (at 760 mmHg) | [2] |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 4 | Structural Analysis |
Pharmacophoric Utility in Medicinal Chemistry
The strategic placement of functional groups on 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid makes it an exceptional precursor for synthesizing complex therapeutics, particularly metalloenzyme inhibitors and androgen receptor modulators [5].
Metalloenzyme Inhibition Mechanism
Enzymes such as metallo-β-lactamases (MBLs) and histone deacetylases (HDACs) rely on active-site transition metals (e.g., Zn²⁺, Fe²⁺) for catalysis. Imidazole-4-carboxylate derivatives have been extensively validated as competitive inhibitors for these targets[3]. The N3 nitrogen and the C2-acetyl oxygen of our target compound form a thermodynamically favorable 5-membered chelate ring with the active-site metal. Concurrently, the C4-carboxylic acid anchors the molecule via electrostatic interactions with peripheral basic residues.
Figure 1: Bidentate metalloenzyme chelation and salt bridge formation by the imidazole scaffold.
Table 2: Pharmacophoric Group Contributions
| Functional Group | Electronic Property | Biological Target Interaction |
|---|---|---|
| N1-Methyl | Lipophilic, Electron-donating | Locks tautomeric state; hydrophobic pocket binding |
| C2-Acetyl | Electron-withdrawing | Bidentate metal chelation (with N3); H-bond acceptor |
| N3-Nitrogen | Lewis Base | Primary metal coordination site (e.g., Zn²⁺, Fe²⁺) |
| C4-Carboxylic Acid | Acidic (pKa ~4.0) | Salt bridge formation with Lys/Arg; H-bond donor/acceptor |
Synthetic Methodologies: A Self-Validating Protocol
Synthesizing 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid requires precise regiocontrol. Attempting to carboxylate a pre-formed 2-acetylimidazole often leads to poor C4/C5 regioselectivity. Therefore, the optimal, field-proven route begins with the commercially available ethyl 1-methyl-1H-imidazole-4-carboxylate .
Causality in Reagent Selection
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Regioselective Lithiation: The C2 proton of the imidazole ring is highly acidic due to the inductive effects of the adjacent nitrogen atoms. Treatment with n-Butyllithium (n-BuLi) at -78 °C exclusively generates the C2-lithiated species.
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Acylation via Weinreb Amide: Using acetyl chloride as the electrophile frequently results in over-addition, yielding tertiary alcohols. To prevent this, N-methoxy-N-methylacetamide (a Weinreb amide) is utilized. The Weinreb amide forms a stable tetrahedral chelate with the lithium ion, which only collapses to the desired ketone after aqueous quenching, ensuring strict mono-acylation. This intermediate, ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate, is a documented precursor in the synthesis of androgen receptor modulators[5].
Figure 2: Stepwise synthetic workflow for 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid.
Experimental Protocols
The following protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure the integrity of each transformation before proceeding to the next step.
Step 1: Synthesis of Ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate
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Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add ethyl 1-methyl-1H-imidazole-4-carboxylate (10.0 mmol, 1.54 g) and anhydrous THF (50 mL).
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add n-BuLi (2.5 M in hexanes, 11.0 mmol, 4.4 mL) over 15 minutes. Stir at -78 °C for 45 minutes.
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Self-Validation Check: The solution should turn a deep yellow/orange, indicating the formation of the C2-lithio species.
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Acylation: Add N-methoxy-N-methylacetamide (12.0 mmol, 1.24 g) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 1 hour.
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Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 7:3) to yield the intermediate ester[5].
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IPC Check: LC-MS must confirm the expected mass[M+H]⁺ = 197.1.
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Step 2: Saponification to 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid
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Hydrolysis: Dissolve the purified ethyl 2-acetyl-1-methyl-1H-imidazole-4-carboxylate (5.0 mmol, 0.98 g) in a 1:1 mixture of THF and H₂O (20 mL).
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Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (15.0 mmol, 0.63 g). Stir the biphasic mixture vigorously at room temperature for 4 hours.
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Self-Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting ester (Rf ~0.4) and formation of a baseline spot (Rf = 0.0).
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Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 3-4 using 1M HCl.
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Isolation: The target compound, 2-Acetyl-1-methyl-1H-imidazole-4-carboxylic acid, will precipitate as a solid. Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure product[4].
References
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ChemSrc. "2-乙酰基-1-甲基-1H-咪唑-4-羧酸 (CAS: 1935214-90-6)." Available at:[Link]
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Arabian Journal of Chemistry. "Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-H-imidazole-4-carboxylic acid." Available at:[Link]
- Google Patents. "US8921378B2 - Androgen receptor modulating carboxamides.
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- 3. Synthesis, characterization and metal coordination of a potential β-lactamase inhibitor: 5-Methyl-2-phenoxymethyl-3-<i>H</i>-imidazole-4-carboxylic acid (PIMA) - Arabian Journal of Chemistry [arabjchem.org]
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